molecular formula C8H10N2O B1625696 N-((6-Methylpyridin-2-YL)methyl)formamide CAS No. 54384-88-2

N-((6-Methylpyridin-2-YL)methyl)formamide

Cat. No. B1625696
CAS RN: 54384-88-2
M. Wt: 150.18 g/mol
InChI Key: NLZVOWLLWLXGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-Methylpyridin-2-YL)methyl)formamide, also known as M2MF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. M2MF is a member of the pyridine family of compounds and is synthesized using a multi-step process.

Mechanism of Action

The mechanism of action of N-((6-Methylpyridin-2-YL)methyl)formamide is not fully understood. However, studies have shown that N-((6-Methylpyridin-2-YL)methyl)formamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-((6-Methylpyridin-2-YL)methyl)formamide has also been found to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation.
Biochemical and Physiological Effects:
N-((6-Methylpyridin-2-YL)methyl)formamide has been found to have anti-cancer and anti-inflammatory properties. In vitro studies have shown that N-((6-Methylpyridin-2-YL)methyl)formamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-((6-Methylpyridin-2-YL)methyl)formamide has also been found to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation.

Advantages and Limitations for Lab Experiments

N-((6-Methylpyridin-2-YL)methyl)formamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have anti-cancer and anti-inflammatory properties. However, N-((6-Methylpyridin-2-YL)methyl)formamide has some limitations for lab experiments. It is not very stable and can decompose over time. It is also difficult to work with due to its high toxicity.

Future Directions

There are several future directions for research on N-((6-Methylpyridin-2-YL)methyl)formamide. In the field of medicinal chemistry, further studies are needed to understand the mechanism of action of N-((6-Methylpyridin-2-YL)methyl)formamide and to identify its potential targets. In the field of material science, further studies are needed to synthesize MOFs using N-((6-Methylpyridin-2-YL)methyl)formamide as a ligand and to explore their potential applications in gas storage, separation, and catalysis. Finally, further studies are needed to optimize the synthesis method of N-((6-Methylpyridin-2-YL)methyl)formamide and to improve its stability and toxicity profile.

Scientific Research Applications

N-((6-Methylpyridin-2-YL)methyl)formamide has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, N-((6-Methylpyridin-2-YL)methyl)formamide has been found to have anti-cancer properties. Studies have shown that N-((6-Methylpyridin-2-YL)methyl)formamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-((6-Methylpyridin-2-YL)methyl)formamide has also been found to have anti-inflammatory properties and can be used to treat various inflammatory diseases.
In the field of material science, N-((6-Methylpyridin-2-YL)methyl)formamide has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have applications in gas storage, separation, and catalysis. N-((6-Methylpyridin-2-YL)methyl)formamide has been used to synthesize MOFs that have high surface area and high gas uptake capacity.

properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7-3-2-4-8(10-7)5-9-6-11/h2-4,6H,5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZVOWLLWLXGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480643
Record name N-((6-METHYLPYRIDIN-2-YL)METHYL)FORMAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-Methylpyridin-2-YL)methyl)formamide

CAS RN

54384-88-2
Record name N-((6-METHYLPYRIDIN-2-YL)METHYL)FORMAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((6-Methylpyridin-2-YL)methyl)formamide
Reactant of Route 2
Reactant of Route 2
N-((6-Methylpyridin-2-YL)methyl)formamide
Reactant of Route 3
Reactant of Route 3
N-((6-Methylpyridin-2-YL)methyl)formamide
Reactant of Route 4
Reactant of Route 4
N-((6-Methylpyridin-2-YL)methyl)formamide
Reactant of Route 5
Reactant of Route 5
N-((6-Methylpyridin-2-YL)methyl)formamide
Reactant of Route 6
Reactant of Route 6
N-((6-Methylpyridin-2-YL)methyl)formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.